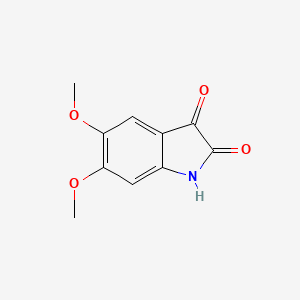

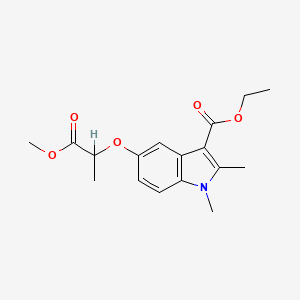

5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

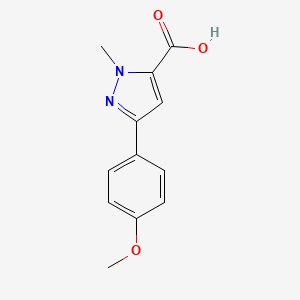

5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione is a chemical compound with the CAS Number: 4722-81-0 . It has a molecular weight of 207.19 . The compound is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 5,6-dimethoxy-1H-indole-2,3-dione . The InChI code is 1S/C10H9NO4/c1-14-7-3-5-6 (4-8 (7)15-2)11-10 (13)9 (5)12/h3-4H,1-2H3, (H,11,12,13) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 240-241°C .Applications De Recherche Scientifique

Antiviral Activity

5,6-dimethoxy-1H-indole-2,3-dione: derivatives have been studied for their antiviral properties. Compounds structurally related to this molecule have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The modifications on the indole scaffold can significantly affect the potency and selectivity of these compounds against specific viral targets.

Anti-inflammatory and Anticancer Properties

Indole derivatives, including those related to 5,6-dimethoxy-1H-indole-2,3-dione , are known for their anti-inflammatory and anticancer activities. These compounds can interact with multiple cellular targets, disrupting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Antimicrobial and Antitubercular Effects

The indole nucleus is a common feature in compounds with antimicrobial properties5,6-dimethoxy-1H-indole-2,3-dione and its analogs have been explored for their potential to inhibit the growth of bacteria and Mycobacterium tuberculosis, the causative agent of tuberculosis .

Antidiabetic and Antimalarial Applications

Research has indicated that indole derivatives can exhibit antidiabetic properties by influencing insulin secretion or insulin-like activity. Additionally, some indole compounds have been effective against Plasmodium species, suggesting potential antimalarial applications .

Anticholinesterase and Antioxidant Activities

These compounds have also been investigated for their anticholinesterase activity, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s. Their antioxidant properties further contribute to their therapeutic potential, offering protection against oxidative stress-related damage .

Chemical Synthesis and Drug Discovery

5,6-dimethoxy-1H-indole-2,3-dione: serves as a key intermediate in the synthesis of various biologically active molecules. It is used in the preparation of compounds with potential as HIV-1 inhibitors and tubulin polymerization inhibitors, which are important in cancer therapy .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets, contributing to its potential biological activities.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that contribute to their biological activities

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could have a broad spectrum of molecular and cellular effects.

Propriétés

IUPAC Name |

5,6-dimethoxy-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-14-7-3-5-6(4-8(7)15-2)11-10(13)9(5)12/h3-4H,1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNMEXSXIIAELS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=O)N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2936493.png)

![2-[(2,4,5,7-Tetranitrofluoren-9-ylidene)methyl]thiophene](/img/structure/B2936500.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide](/img/structure/B2936504.png)

![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2936509.png)

![Ethyl {[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate](/img/structure/B2936514.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2936516.png)